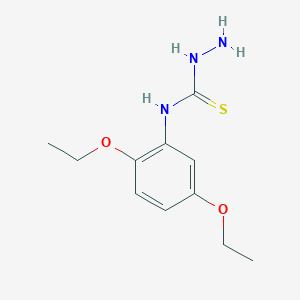

3-Amino-1-(2,5-diethoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-amino-3-(2,5-diethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-3-15-8-5-6-10(16-4-2)9(7-8)13-11(17)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLHHPBZFHXTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 1 2,5 Diethoxyphenyl Thiourea

Established Synthetic Routes for Thiourea (B124793) Derivatives Bearing Diethoxyphenyl Groups

The synthesis of 3-Amino-1-(2,5-diethoxyphenyl)thiourea can be achieved through several established methods for the preparation of N-aryl, N'-aminothioureas. A common and versatile approach involves the reaction of an appropriately substituted aryl isothiocyanate with hydrazine (B178648) or its derivatives.

A primary route commences with the synthesis of 2,5-diethoxyphenyl isothiocyanate. This intermediate is typically prepared from 2,5-diethoxyaniline. The conversion of the aniline (B41778) to the isothiocyanate can be accomplished using various thiocarbonylating agents, such as thiophosgene (B130339) (CSCl₂) or by the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed.

Once the 2,5-diethoxyphenyl isothiocyanate is obtained, it can be reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent, such as ethanol (B145695) or isopropanol, at room temperature or with gentle heating. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition reaction leads to the formation of the this compound product.

An alternative one-pot synthesis involves the reaction of an amine with ammonium (B1175870) thiocyanate (B1210189) under acidic conditions to form the corresponding thiourea. globalresearchonline.net For the synthesis of N-aryl-N'-aminothioureas, a variation of this method can be employed.

Below is a table summarizing common synthetic strategies for related arylthiourea derivatives.

Optimization of Reaction Conditions and Purification Techniques for this compound Analogues

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound analogues. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. researchgate.net For the reaction of 2,5-diethoxyphenyl isothiocyanate with hydrazine, polar protic solvents like ethanol or methanol (B129727) are often effective as they can solvate the reactants and facilitate the reaction. In some cases, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) may be used.

Temperature Control: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to prevent the formation of by-products that may arise from prolonged heating.

Stoichiometry: The molar ratio of the reactants is another critical factor. A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the isothiocyanate intermediate.

Purification Techniques: The purification of this compound and its analogues is commonly achieved through recrystallization or column chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, can be employed to achieve the desired solubility characteristics.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A suitable eluent system (mobile phase) is chosen to separate the desired compound from impurities based on their differential adsorption to the silica gel (stationary phase). The polarity of the eluent is gradually increased to elute the compounds in order of their polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The following table outlines key parameters for optimization and common purification methods.

Strategies for Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a variety of derivatization and structural modification strategies. These modifications are often pursued to explore structure-activity relationships (SAR) for various biological targets.

Reactions at the Terminal Amino Group: The primary amino group (-NH₂) is a key site for derivatization. It can undergo a range of reactions typical of primary amines:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases).

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

Urea (B33335) and Thiourea Formation: Further reaction with isocyanates or isothiocyanates can lead to the formation of bis-urea or mixed urea-thiourea derivatives.

Modification of the Thiourea Moiety: The thiourea group itself can be a target for chemical transformation. For instance, it can be involved in cyclization reactions with appropriate bifunctional reagents to form various heterocyclic systems, such as thiazoles or thiadiazoles.

Modification of the Diethoxyphenyl Ring: The aromatic ring can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the ethoxy and thiourea substituents would need to be considered. However, a more common strategy is to start with differently substituted anilines in the initial synthetic steps to introduce a variety of functional groups on the phenyl ring.

The table below summarizes potential derivatization strategies.

Green Chemistry Principles in the Synthesis of Thiourea Analogues

The application of green chemistry principles to the synthesis of thiourea analogues aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, reduction of waste, and the use of energy-efficient methods. nih.govairo.co.in

Use of Greener Solvents: Traditional syntheses of thioureas often employ volatile organic solvents (VOCs) like acetone (B3395972) or dichloromethane. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or supercritical fluids. derpharmachemica.com "On-water" synthesis, where the reaction is carried out in an aqueous suspension, has been shown to be effective for some heterocyclic syntheses and could be applicable to thiourea derivatives. rsc.org

Catalyst-Free and Solvent-Free Reactions: The development of solvent-free reaction conditions, for example, by grinding the reactants together (mechanochemistry), can significantly reduce waste. google.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are often more atom-economical.

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific compound like this compound, the broader principle involves sourcing starting materials from renewable resources where possible.

The following table highlights some green chemistry approaches applicable to thiourea synthesis.

Molecular Architecture, Conformational Dynamics, and Intermolecular Interactions of 3 Amino 1 2,5 Diethoxyphenyl Thiourea

Theoretical Conformational Analysis via Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the conformational landscape of flexible molecules like 3-Amino-1-(2,5-diethoxyphenyl)thiourea. Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometries and determining the relative energies of different conformers. researchgate.net For thiourea (B124793) derivatives, the key conformational flexibility arises from rotation around the C-N bonds of the thiourea backbone and the C-N bond connecting the phenyl ring.

In solution, thiourea derivatives often exist as an equilibrium of different conformers, such as E,Z and Z,E conformations, with rotational energy barriers of around 50 kJ/mol. researchgate.net However, in the solid state, they tend to adopt a single, more stable conformation, often the Z,Z form. researchgate.net For this compound, the bulky 2,5-diethoxy-phenyl group and the terminal amino group will sterically and electronically influence the preferred conformations.

Table 1: Predicted Conformational Isomers of this compound This table is a representation of likely conformational isomers based on studies of similar thiourea derivatives.

| Isomer | Dihedral Angle (C-N-C=S) | Dihedral Angle (N-C-N-N) | Relative Energy (kcal/mol) | Key Features |

| trans-trans | ~180° | ~180° | High | Sterically hindered |

| cis-trans | ~0° | ~180° | Moderate | Potential for intramolecular H-bonding |

| trans-cis | ~180° | ~0° | Moderate | Potential for intramolecular H-bonding |

| cis-cis | ~0° | ~0° | Low | Often observed in crystal structures |

Hydrogen Bonding Networks and Other Intermolecular Interactions Relevant to Bioactivity

The bioactivity of thiourea derivatives is often linked to their ability to form hydrogen bonds with biological targets. The this compound molecule possesses multiple hydrogen bond donors (the N-H groups of the thiourea and the amino group) and acceptors (the sulfur atom of the thiocarbonyl, the oxygen atoms of the ethoxy groups, and the nitrogen atoms).

Intermolecular hydrogen bonds of the type N-H···S are a hallmark of thiourea crystal structures, often leading to the formation of centrosymmetric dimers. nih.gov Additionally, N-H···O and N-H···N interactions can further extend these networks into more complex three-dimensional architectures. nih.govnih.gov The presence of the terminal amino group in this compound introduces additional possibilities for hydrogen bonding, potentially leading to unique packing motifs.

Table 2: Potential Hydrogen Bonding Interactions in this compound This table is a representation of likely hydrogen bonding interactions based on studies of similar thiourea derivatives.

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Significance |

| N-H (thiourea) | S (thiocarbonyl) | Intermolecular | 2.4 - 2.8 | Dimer formation, primary packing motif |

| N-H (thiourea) | O (ethoxy) | Intra/Intermolecular | 2.0 - 2.5 | Conformational stabilization, extended networks |

| N-H (amino) | S (thiocarbonyl) | Intermolecular | 2.5 - 2.9 | Contributes to crystal packing |

| N-H (amino) | O (ethoxy) | Intermolecular | 2.1 - 2.6 | Extended hydrogen bonding network |

| C-H (phenyl) | π (phenyl) | Intermolecular | 2.7 - 3.0 | Stabilization of crystal packing |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Ligand Flexibility

While crystallographic studies provide a static picture of the molecule in the solid state, molecular dynamics (MD) simulations offer insights into its dynamic behavior in a more biologically relevant environment, such as in solution. MD simulations can be used to explore the conformational landscape of this compound, the stability of different conformers, and the dynamics of intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov

For a flexible molecule like this, MD simulations can reveal how it adapts its conformation upon interaction with a solvent or a biological receptor. The flexibility of the diethoxyphenyl and amino groups can be crucial for fitting into a binding pocket of a protein. acs.org By simulating the molecule in a water box, one can study its solvation and the role of water molecules in mediating intermolecular interactions.

Furthermore, MD simulations can be used to calculate binding free energies between the thiourea derivative and a target protein, providing a theoretical basis for its observed bioactivity. acs.org Understanding the dynamic nature of the ligand-receptor interactions is essential for rational drug design and the optimization of lead compounds.

Advanced Crystallographic Methods for Structural Corroboration and Binding Mode Analysis in Research Contexts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmkuniversity.ac.inwikipedia.org For this compound, a crystallographic study would provide accurate information on bond lengths, bond angles, and torsion angles, confirming the preferred conformation in the crystalline form. nih.gov

The crystal structure would also reveal the intricate details of the intermolecular interactions, such as the geometry of hydrogen bonds and the nature of the crystal packing. nih.gov This information is invaluable for understanding the supramolecular chemistry of the compound and for validating the results of computational modeling.

In the context of drug discovery, co-crystallization of the thiourea derivative with its biological target (e.g., an enzyme) can provide direct experimental evidence of its binding mode. nih.gov This allows for a detailed analysis of the specific interactions between the ligand and the amino acid residues in the binding site, which is crucial for structure-based drug design. Hirshfeld surface analysis is a powerful tool that can be used to visualize and quantify the intermolecular interactions within the crystal structure, providing further insights into the forces that govern the crystal packing. rsc.org

Computational and Chemoinformatics Investigations of 3 Amino 1 2,5 Diethoxyphenyl Thiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of thiourea (B124793) derivatives. For analogues of 3-Amino-1-(2,5-diethoxyphenyl)thiourea, these studies often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com

For instance, in a study on a related aminobenzonitrile derivative, the HOMO-LUMO energy gap was calculated to understand the molecule's electron-donating capabilities in biological systems. mdpi.com Such calculations provide insights into how the molecule might interact with biological receptors. The electronic properties derived from these quantum chemical studies, such as the electrophilicity index (ω), have been used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and toxicity of various compounds. mdpi.com

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations for Thiourea Analogues

| Descriptor | Significance | Typical Application in Thiourea Research |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Predicting interaction with electron-deficient sites in biological targets |

| LUMO Energy | Indicates electron-accepting ability | Assessing susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Correlating with kinetic stability and potential bioactivity |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons | Used as a descriptor in QSAR models to predict toxicity and activity |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a specific protein target. For thiourea derivatives, docking studies have been instrumental in identifying potential enzyme targets and elucidating the molecular interactions that govern their inhibitory activity.

Thiourea analogues have been docked against a variety of enzyme active sites, including:

Urease: Docking studies on 3-bromosulfanilamide-based acyl thioureas have shown interactions with crucial residues in the urease binding site, suggesting their potential as urease inhibitors. researchgate.net

Carbonic Anhydrase II (CA-II): Novel 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids, which share some structural similarities with thiourea derivatives, have been docked into the active site of CA-II. These studies revealed that the compounds could block the enzyme's biological activity by fitting into the entrance of the active site and forming hydrogen bonds with key residues like Thr199, Thr200, and Gln92. nih.gov

Mycobacterium tuberculosis enoyl reductase (InhA): Docking of thiourea derivatives bearing a benzenesulfonamide (B165840) moiety into the active site of InhA has been performed to understand their potential as antitubercular agents. nih.gov The results indicated binding modes similar to known inhibitors.

Histone Deacetylase 1 (HDAC1): Urea (B33335) and thiourea derivatives of Lenalidomide have been studied through molecular docking, revealing stable interactions with key residues and a zinc ion in the HDAC1 active site, which is crucial for their inhibitory activity. nih.gov

Sirtuin-1 (SIRT1): In silico docking of modified 1-benzoyl-3-methylthiourea derivatives has been used to predict their inhibitory potential against SIRT1, a target in cancer therapy. researchgate.net

These studies typically reveal the importance of hydrogen bonding and hydrophobic interactions in the binding of thiourea derivatives to their target enzymes. The thiourea moiety itself often plays a crucial role in forming these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For thiourea analogues, QSAR studies have been employed to predict their activity in various therapeutic areas and to guide the design of new, more potent compounds.

QSAR models for thiourea derivatives have been developed for a range of activities, including:

Anti-HIV activity: QSAR studies on diarylaniline analogues have been used to predict their anti-HIV-1 biological activity. chemmethod.com

Anticancer activity: A QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells helped in designing new compounds with potentially better anticancer activity. researchgate.net

Antituberculosis activity: QSAR studies on quinolinone-based thiosemicarbazones were performed to understand the structural requirements for their activity against Mycobacterium tuberculosis. nih.gov The models suggested the importance of van der Waals volume, electron density, and electronegativity for anti-TB activity. nih.gov

B-RAF inhibitors: Structure-based QSAR modeling has been performed on diaryl urea derivatives to explore the structural features influencing their interaction with B-RAF kinase. nih.gov

These models often utilize various molecular descriptors, including electronic, steric, and hydrophobic parameters, to establish a correlation with biological activity. The insights gained from QSAR studies are valuable for optimizing the structure of lead compounds to enhance their desired biological effects. nih.gov

In Silico ADMET Profiling for Predicted Drug-Likeness and Pharmacokinetic Properties

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. nih.gov For thiourea derivatives, these predictions help in assessing their potential as drug candidates.

ADMET prediction studies on various thiourea analogues have provided insights into several key properties:

Drug-Likeness: Many studies utilize Lipinski's rule of five to assess the drug-likeness of thiourea derivatives. This rule evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biotech-asia.org

Pharmacokinetic Properties: Web-based tools like SwissADME and Pre-ADMET are commonly used to predict properties such as gastrointestinal absorption, permeability (e.g., Caco-2 permeability), and plasma protein binding. researchgate.netbiotech-asia.orgnih.gov For example, in silico assessment of some sulfonamide derivatives predicted high gastrointestinal absorption. nih.gov

Toxicity Prediction: Computational tools can also predict potential toxicities, such as mutagenicity and carcinogenicity, which is vital for early safety assessment. researchgate.net

Table 2: Predicted ADMET Properties for Representative Thiourea Analogues

| Property | Predicted Outcome for Analogues | Implication for Drug Development |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Varies (Low to High) | Indicates potential for absorption across the intestinal wall |

| Plasma Protein Binding | Varies (Weakly to Strongly Bound) | Affects the free concentration of the drug available for therapeutic action |

| Lipinski's Rule Compliance | Generally compliant | Suggests good oral bioavailability and drug-like characteristics |

| Toxicity | Generally low in predictive models | Favorable early safety profile, but requires experimental validation |

Chemoinformatics Approaches for Virtual Library Design and Scaffold Exploration

Chemoinformatics provides the tools and techniques to design and explore large virtual libraries of compounds based on a specific scaffold, such as that of this compound. These approaches are essential for identifying novel derivatives with improved properties.

Key chemoinformatics strategies applied to thiourea analogues include:

Virtual Combinatorial Library Creation: Starting from a core scaffold, virtual libraries can be generated by systematically adding different substituents or building blocks. mdpi.com This allows for the exploration of a vast chemical space around the initial hit molecule. nih.gov

Scaffold Hopping and Decoration: These techniques involve modifying the core structure (scaffold) or adding various chemical groups to it to create diverse sets of analogues. The goal is to discover new compounds with different intellectual property profiles but similar biological activities.

De Novo Design: This involves the computational generation of novel molecular structures that are predicted to have desired properties. These methods can be guided by molecular docking scores, QSAR models, or pharmacophore models to focus the design on promising areas of chemical space. imtm.cz

The use of chemoinformatics in this manner accelerates the hit-to-lead optimization process by prioritizing the synthesis of compounds that are most likely to have the desired biological activity and drug-like properties. nih.gov

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 3 Amino 1 2,5 Diethoxyphenyl Thiourea

Evaluation of Enzyme Inhibition Potency

While direct enzymatic inhibition data for 3-Amino-1-(2,5-diethoxyphenyl)thiourea is not extensively documented in current literature, the broader class of thiourea (B124793) derivatives has demonstrated significant inhibitory activity against a variety of enzymes. This suggests a potential for the target compound to exhibit similar properties.

Studies have shown that thiourea derivatives can act as potent inhibitors of several enzymes, including α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govdergipark.org.trnih.gov For instance, certain phenylthiourea derivatives have shown high inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with potencies exceeding that of the standard drug acarbose. nih.govmdpi.com Specifically, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a half-maximal inhibitory concentration (IC50) of 9.77 mM against α-glucosidase. nih.govmdpi.com

Furthermore, various thiourea compounds have been evaluated for their anticholinesterase activity. dergipark.org.trnih.gov One study reported that 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. nih.gov The inhibitory potential of these compounds is often attributed to the thiourea functional group's ability to interact with amino acid residues within the active site of the enzymes. mdpi.com The nature and position of substituents on the phenyl ring play a crucial role in modulating this inhibitory activity.

| Compound | Target Enzyme | IC50 |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM nih.govmdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 mM nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 µg/mL nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 µg/mL nih.gov |

This table presents data for structurally related thiourea derivatives to illustrate the potential enzyme inhibitory activities of the thiourea scaffold.

Receptor Binding Affinity and Selectivity Studies

The thiourea moiety is a versatile functional group known to participate in hydrogen bonding and other non-covalent interactions, enabling it to bind to various biological receptors. Research on thiourea derivatives has revealed their capacity to act as dual inhibitors, targeting multiple proteins involved in disease pathways. For example, certain thiourea derivatives have been designed to bind to both the HIV-1 capsid protein (CA) and the human cyclophilin A (CypA) protein, both of which are crucial for HIV-1 replication. nih.gov The binding affinity of these compounds is typically evaluated using techniques like fluorescence spectroscopy. nih.gov

In a different context, thiourea- and amino-substituted benzoxadiazole dyes have been developed as fluorescent probes that can bind to carboxylate-containing molecules. nih.gov These probes demonstrate significant binding affinity, with association constants for acetate reaching up to 5 x 10^5 M-1 in acetonitrile. nih.gov The binding interaction is facilitated by the thiourea group, which acts as a receptor for the electron-rich carboxylate guest. This interaction leads to a detectable change in the fluorescence emission of the probe. nih.gov These examples underscore the potential of the this compound scaffold to engage in specific receptor interactions, although direct binding studies on this particular compound are needed for confirmation.

Cell-Based Assays for Investigating Cellular Responses

While specific cell-based assay data for this compound is limited, the broader family of thiourea derivatives has been extensively studied for its antiproliferative and cytotoxic effects across various cell lines. These studies consistently demonstrate the potential of the thiourea scaffold in developing novel therapeutic agents.

Thiourea derivatives have shown significant activity against various cancer cell lines. nih.gov For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov In some cases, these compounds exhibited greater potency than the standard chemotherapy drug cisplatin. nih.gov Another study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea reported a potent reduction in the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. biointerfaceresearch.com

Beyond cancer cells, thiourea derivatives have also been evaluated against pathogenic protozoa. A study on N,N′-disubstituted thiourea derivatives revealed significant in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.comresearchgate.net One of the most potent compounds, featuring a piperazine ring, achieved an IC50 of 1.8 ± 0.5 µM against the parasite. mdpi.comresearchgate.net

| Compound Derivative Type | Cell Line | Activity (IC50) |

| 3-(Trifluoromethyl)phenylthiourea analog | Human Colon Cancer (SW480, SW620) | ≤ 10 µM nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analog | Human Prostate Cancer (PC3) | ≤ 10 µM nih.gov |

| 3-(Trifluoromethyl)phenylthiourea analog | Human Leukemia (K-562) | ≤ 10 µM nih.gov |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Human Lung Cancer (A549) | 0.2 µM biointerfaceresearch.com |

| N,N'-disubstituted thiourea (piperazine ring) | Leishmania amazonensis (amastigote) | 1.8 ± 0.5 µM mdpi.comresearchgate.net |

| N,N'-disubstituted thiourea | Leishmania amazonensis (amastigote) | 4.9 ± 1.2 µM mdpi.comresearchgate.net |

This table provides examples of the antiproliferative and cytotoxic activities of various thiourea derivatives against different cell lines.

Structure-Activity Relationship (SAR) Derivations for the this compound Scaffold

Structure-activity relationship (SAR) studies of thiourea derivatives have provided valuable insights into the structural features required for their biological activity. mdpi.comresearchgate.net Although specific SAR data for this compound is not available, general principles can be derived from related series of compounds.

The nature of the substituents on the aromatic rings is a key determinant of activity. For instance, in studies of thiourea derivatives against Leishmania amazonensis, the lipophilicity of the substituent on the isothiocyanate-derived part of the molecule was found to be crucial for the activity of the first generation of compounds. mdpi.com The presence of electron-withdrawing groups on the phenyl rings of 1,3-disubstituted thioureas has been shown to enhance their antiproliferative properties against various cancer cell lines. nih.gov

The linker between the aromatic rings, which in this case is the aminothiourea group, also plays a significant role. The ability of the N-H protons of the thiourea to act as hydrogen bond donors is fundamental to the interaction with biological targets. mdpi.com Replacing the sulfur atom of the thiourea with an oxygen atom (to form a urea) often leads to a significant decrease in activity, highlighting the importance of the thiocarbonyl group. nih.gov

For this compound, the following structural features are likely to be important for its biological profile:

The 2,5-diethoxy substitutions: These groups increase the lipophilicity of the phenyl ring and may influence how the molecule fits into the binding pockets of target proteins. Their electron-donating nature could also modulate the electronic properties of the entire molecule.

The amino group (-NH2): The terminal amino group can participate in hydrogen bonding and may be crucial for interactions with specific biological targets.

The thiourea core: This central scaffold acts as a rigid linker and provides key hydrogen bond donor and acceptor sites essential for binding to enzymes and receptors. mdpi.com

Proposed Molecular Mechanisms of Action Based on In Vitro and Computational Data

Based on the observed biological activities of related thiourea derivatives, several molecular mechanisms of action can be proposed for this compound.

One of the primary mechanisms appears to be the induction of apoptosis in cancer cells. Studies on 3-(trifluoromethyl)phenylthiourea analogs demonstrated that the most effective compounds were strong inducers of apoptosis. nih.gov For example, one derivative induced late apoptosis in 95–99% of colon cancer cells and 73% of leukemia cells. nih.gov This suggests that these compounds may activate intrinsic or extrinsic apoptotic pathways.

Another potential mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival. Some thiourea derivatives have been shown to interfere with phospholipid metabolism by inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC). mdpi.com Additionally, molecular docking studies have suggested that certain thiourea compounds can bind to the hydrophobic pocket of K-Ras protein, a key player in many cancers, and form hydrogen bonds with critical residues like Glu37. biointerfaceresearch.com

Furthermore, some thiourea derivatives have been found to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an anti-inflammatory component to their mechanism of action. nih.gov The ability of the thiourea scaffold to bind to various protein targets, as shown in computational docking studies, supports the idea that these compounds can have pleiotropic effects, acting on multiple targets to exert their biological activity. nih.govbiointerfaceresearch.com

Advanced Research Methodologies Applied to 3 Amino 1 2,5 Diethoxyphenyl Thiourea and Its Derivatives

High-Throughput Screening Techniques for Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a specific biological activity. For thiourea (B124793) derivatives, HTS is instrumental in identifying initial "hits" against a wide array of biological targets. biointerfaceresearch.com This approach combines automated liquid handling, sensitive detection methods, and sophisticated data processing to test thousands of compounds daily.

The process typically involves creating a diverse chemical library of thiourea derivatives, which are then tested for their ability to modulate the function of a specific target, such as an enzyme or a cellular receptor. For instance, libraries of thiourea compounds have been screened for their potential as enzyme inhibitors, anticancer agents, or antimicrobial compounds. biointerfaceresearch.commdpi.com The thiourea scaffold is a versatile building block that allows for the creation of structurally diverse libraries, which increases the probability of finding active compounds. biointerfaceresearch.com The results of HTS assays are typically expressed as the concentration required to achieve a certain level of biological response, such as the half-maximal inhibitory concentration (IC50). Compounds that meet predefined activity criteria are selected for further investigation and lead optimization.

Table 1: Representative High-Throughput Screening Data for a Library of Thiourea Derivatives against a Target Kinase

| Compound ID | Structure Modification | Target Kinase Inhibition (%) @ 10 µM | IC50 (µM) |

| TU-001 | R = 4-chlorophenyl | 92 | 1.5 |

| TU-002 | R = 3,5-difluorophenyl | 85 | 3.2 |

| TU-003 | R = 2-naphthyl | 78 | 5.8 |

| TU-004 | R = 4-methoxyphenyl | 45 | > 20 |

| TU-005 | R = cyclohexyl | 15 | > 50 |

This table is interactive. You can sort the columns by clicking on the headers.

Biophysical Methods for Characterizing Ligand-Target Interactions (e.g., SPR, ITC)

Once active compounds are identified, biophysical methods are employed to characterize the kinetics and thermodynamics of their interaction with the biological target. These techniques provide crucial insights into the binding affinity, stoichiometry, and forces driving the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. mdpi.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the thiourea derivative (the analyte) is flowed over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org By titrating a solution of the thiourea derivative into a sample cell containing the target protein, ITC can determine the binding affinity (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n) in a single experiment. nih.gov This comprehensive thermodynamic profile helps to understand the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) involved in complex formation. wikipedia.org ITC data is particularly valuable in the later stages of drug development for lead optimization. utwente.nl

Table 2: Illustrative Biophysical Data for a Thiourea Derivative Binding to a Target Protein

| Technique | Parameter | Value | Interpretation |

| SPR | ka (M⁻¹s⁻¹) | 1.2 x 10⁵ | Rate of complex formation |

| kd (s⁻¹) | 2.5 x 10⁻³ | Rate of complex dissociation | |

| KD (nM) | 20.8 | High binding affinity | |

| ITC | n (stoichiometry) | 1.05 | 1:1 binding ratio |

| Ka (M⁻¹) | 4.9 x 10⁷ | Strong binding affinity | |

| ΔH (kcal/mol) | -8.5 | Enthalpically driven, favorable H-bonds | |

| -TΔS (kcal/mol) | -2.1 | Favorable entropic contribution | |

| ΔG (kcal/mol) | -10.6 | Spontaneous binding process |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Spectroscopic Methods in Mechanistic Research (e.g., NMR for binding studies, mass spectrometry for metabolite identification)

Advanced spectroscopic methods are indispensable for elucidating the molecular mechanisms of action of thiourea derivatives, including how they bind to their targets and how they are metabolized in vivo.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying ligand-target interactions at an atomic level. acs.org In the context of thiourea derivatives, 1H NMR titration studies are often performed to investigate binding. nih.govanalis.com.my This involves monitoring the chemical shifts of the NH protons of the thiourea moiety upon the addition of a target molecule or ion. nih.gov Significant downfield shifts of these proton signals indicate the formation of hydrogen bonds between the thiourea and the target. tandfonline.com By analyzing the changes in chemical shifts as a function of concentration, it is possible to determine binding constants (Kassoc) and map the binding interface. acs.org

Mass Spectrometry (MS) , particularly when coupled with High-Performance Liquid Chromatography (LC-MS), is the primary analytical tool for identifying the metabolites of drug candidates. nih.gov Metabolism studies are critical for understanding a compound's pharmacokinetic profile and identifying potentially active or toxic metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation, oxidation, conjugation). nih.govijpras.com

Table 3: Common Metabolic Transformations of Thiourea Derivatives Detected by Mass Spectrometry

| Metabolic Reaction | Mass Shift (Da) | Description |

| Oxidation (S to O) | -16 | Conversion of thiourea to the corresponding urea (B33335) analog. |

| Hydroxylation | +16 | Addition of a hydroxyl (-OH) group, typically on an aromatic ring. |

| Dealkylation | -28 (ethyl) | Removal of an alkyl group from an ether or amine. |

| Glucuronidation | +176 | Conjugation with glucuronic acid to increase water solubility for excretion. |

| Sulfation | +80 | Conjugation with a sulfate (B86663) group. |

This table is interactive. You can sort the columns by clicking on the headers.

Bioisosteric Replacements and Scaffold Hybridization Strategies for Enhancing Activity or Selectivity

Medicinal chemistry often employs strategies like bioisosteric replacement and scaffold hybridization to optimize the properties of a lead compound. bohrium.comrsc.org These approaches aim to improve efficacy, selectivity, and pharmacokinetic properties while reducing potential toxicity. cambridgemedchemconsulting.com

Bioisosteric Replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. cambridgemedchemconsulting.com The thiourea moiety, while often crucial for activity due to its hydrogen bonding capabilities, can sometimes be associated with poor solubility or metabolic instability. nih.gov A classic example of successful bioisosteric replacement is the development of the anti-ulcer drug cimetidine, where the thiourea group of the lead compound metiamide (B374674) was replaced with a cyanoguanidine group to reduce toxicity. bohrium.comnih.gov Other non-classical bioisosteres for the urea/thiourea group include squaramide and 2-aminopyrimidin-4(1H)-one, which have been explored to improve compound properties. bohrium.com

Scaffold Hybridization is a strategy that combines two or more different pharmacophoric scaffolds into a single molecule. The goal is to create a hybrid compound that possesses the desired biological activities of the parent scaffolds, potentially leading to enhanced potency, dual-target activity, or a novel mechanism of action. For thiourea derivatives, this could involve linking the thiourea core to other known biologically active heterocyclic systems. researchgate.net For example, series of urea and thiourea derivatives have been hybridized with s-triazine or coumarin-chalcone scaffolds to generate novel compounds with enhanced antibacterial or antiproliferative activities, respectively. researchgate.net This approach leverages the structural and functional diversity of different chemical classes to explore new chemical space and develop improved therapeutic agents.

Table 4: Examples of Bioisosteric Replacements for the Thiourea Moiety

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Example Drug/Scaffold |

| Thiourea | Cyanoguanidine | Reduce toxicity, improve electronic properties. | Cimetidine nih.gov |

| Thiourea | 2,2-Diamino-1-nitroethene | Enhance H2-receptor antagonist activity. | Ranitidine nih.gov |

| Urea/Thiourea | Squaramide | Non-classical isostere, strong H-bond donor/acceptor. | Factor Xa inhibitors nih.gov |

| Urea/Thiourea | Aminopyrimidin-4-one | Mimics H-bonding pattern, potential for improved properties. | General drug design bohrium.com |

This table is interactive. You can sort the columns by clicking on the headers.

Future Research Directions and Translational Opportunities for 3 Amino 1 2,5 Diethoxyphenyl Thiourea

Exploration of Novel Biological Targets for Thiourea-Based Compounds

The therapeutic efficacy of thiourea (B124793) derivatives stems from their interaction with various biological targets. nih.gov The ability of the thiourea moiety to form stable hydrogen bonds is a key factor in the recognition and interaction with proteins, enzymes, and receptors. nih.gov While established targets have been extensively studied, ongoing research continues to unveil new potential applications for thiourea-based compounds like 3-Amino-1-(2,5-diethoxyphenyl)thiourea.

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com In the realm of oncology, these compounds have been shown to inhibit various enzymes and signaling pathways critical for cancer cell proliferation and survival. biointerfaceresearch.com For instance, certain thiourea derivatives have been identified as potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of angiogenesis and tumor growth. biointerfaceresearch.com Other research has highlighted their ability to target enzymes such as lysine-specific demethylase, which is involved in epigenetic regulation. biointerfaceresearch.com

Beyond cancer, the exploration of thiourea scaffolds has extended to other therapeutic areas. In the context of metabolic diseases, novel thiourea derivatives have been screened for their inhibitory effects on enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, suggesting their potential in the management of diabetes. nih.gov Furthermore, some derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B, another important target in diabetes and obesity. nih.gov The versatility of the thiourea scaffold also extends to neurodegenerative diseases, with some compounds showing promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.comresearchgate.net Additionally, the enzyme urease, which is implicated in infections by bacteria such as Helicobacter pylori, has been identified as a target for thiourea-based inhibitors. nih.govnih.gov

| Therapeutic Area | Biological Target | Potential Application | Reference |

|---|---|---|---|

| Oncology | VEGFR2, EGFR, B-RAF | Anti-angiogenesis, Anti-tumor | biointerfaceresearch.com |

| Oncology | Lysine-specific demethylase | Epigenetic therapy | biointerfaceresearch.com |

| Metabolic Diseases | α-amylase, α-glucosidase | Diabetes Mellitus | nih.gov |

| Metabolic Diseases | Protein Tyrosine Phosphatase 1B | Diabetes, Obesity | nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.comresearchgate.net |

| Infectious Diseases | Urease | H. pylori infection | nih.govnih.gov |

| Inflammatory Diseases | Lipoxygenase, Xanthine oxidase | Anti-inflammatory | tandfonline.com |

Development of Advanced Synthetic Strategies for Complex Thiourea Analogues

The synthesis of diverse and complex thiourea analogues is crucial for expanding the chemical space available for drug discovery. Traditional methods for synthesizing thioureas often involve multi-step processes and the use of hazardous reagents. However, recent advancements in organic synthesis have paved the way for more efficient, sustainable, and innovative strategies.

One of the most significant developments is the rise of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. researchgate.net Catalyst-free and solvent-free methods are also gaining traction, aligning with the principles of green chemistry. nih.gov For instance, a catalyst-free method for synthesizing symmetric thiourea derivatives has been developed using carbon disulfide and aromatic primary amines in water under sunlight. nih.gov

Another innovative approach involves the use of enabling technologies such as microwave and ultrasound-assisted synthesis. nih.govbohrium.com These techniques can significantly reduce reaction times and improve yields. nih.gov Continuous flow chemistry is another powerful tool that offers precise control over reaction parameters, enhanced safety, and scalability. nih.govresearchgate.net This method has been successfully applied to the multicomponent synthesis of thioureas from isocyanides, amines, and sulfur. nih.govresearchgate.net Furthermore, the use of organocatalysts, particularly chiral bifunctional thiourea catalysts, has become prominent in the asymmetric synthesis of drug molecules, allowing for the stereocontrolled preparation of complex structures. rsc.orgchemrxiv.orgresearchgate.net

| Synthetic Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, reduced reaction time, simplified purification. | researchgate.netnih.gov |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often under mild conditions. | Reduced cost, simplified workup, environmentally friendly. | nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. | Shorter reaction times, higher yields, milder reaction conditions. | nih.gov |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Precise control of reaction parameters, improved safety, scalability. | nih.govresearchgate.net |

| Organocatalysis | Use of small organic molecules as catalysts. | Enantioselective synthesis, metal-free conditions. | rsc.orgchemrxiv.org |

Integration of Artificial Intelligence and Machine Learning in Thiourea Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of thiourea-based compounds is no exception. These computational tools can accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method used to correlate the chemical structure of compounds with their biological activities. nih.govfarmaciajournal.com By developing QSAR models, researchers can predict the activity of novel thiourea derivatives and guide the design of more potent analogues. nih.govnih.gov These models can identify key molecular descriptors that are crucial for the desired biological effect. nih.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This allows for the study of interactions between thiourea derivatives and their biological targets at the molecular level, providing insights into their mechanism of action. biointerfaceresearch.comnih.gov Virtual screening of large compound libraries using docking simulations can efficiently identify potential hits for further experimental validation. nih.govresearchgate.net

More advanced AI and ML algorithms are being employed to analyze large datasets and uncover complex patterns that may not be apparent through traditional methods. These technologies can be used for target identification, de novo drug design, and the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET). farmaciajournal.com For example, in silico tools are used to predict the ADMET profiles of new thiourea derivatives, helping to identify compounds with favorable drug-like properties early in the discovery process. farmaciajournal.com

Challenges and Opportunities in Preclinical Research for Thiourea Scaffolds

Despite the therapeutic potential of thiourea-based compounds, several challenges need to be addressed during preclinical development. One of the main hurdles is the potential for poor solubility and metabolic instability, which can lead to a high attrition rate in clinical trials. nih.gov The thiourea moiety can be susceptible to metabolic degradation, and some derivatives may exhibit toxicity. nih.gov

To overcome these challenges, researchers are exploring various strategies. One approach is the bioisosteric replacement of the thiourea scaffold. nih.govbohrium.com This involves replacing the thiourea group with other functional groups that mimic its biological activity but have improved physicochemical and pharmacokinetic properties. nih.gov For example, the thiourea moiety in some drug candidates has been successfully replaced with cyanoguanidine or squaramide groups to reduce toxicity and improve stability. nih.gov

Another opportunity lies in the development of drug delivery systems to enhance the bioavailability and targeted delivery of thiourea-based drugs. Furthermore, the multi-targeted action of some thiourea derivatives presents an opportunity to address complex diseases and overcome drug resistance. biointerfaceresearch.com By designing compounds that can modulate multiple biological targets simultaneously, it may be possible to achieve synergistic therapeutic effects and reduce the likelihood of resistance mechanisms developing. biointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Amino-1-(2,5-diethoxyphenyl)thiourea, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of thiourea derivatives to substituted phenyl isothiocyanates. For example, analogous thiourea derivatives are prepared by reacting benzoylisothiocyanate with amines in 1,4-dioxane under room-temperature stirring, followed by precipitation in ice/water . Purification typically involves recrystallization from ethanol or column chromatography using silica gel. Structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of the amino group (-NH) and ethoxy (-OCHCH) substituents. H NMR can resolve aromatic protons in the 2,5-diethoxyphenyl moiety (δ 6.5–7.5 ppm) and thiourea NH signals (δ 8.0–10.0 ppm).

- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution single-crystal data .

- FT-IR Spectroscopy : To identify thiourea C=S stretches (~1250–1350 cm) and N-H vibrations (~3200–3400 cm).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Thiourea derivatives are associated with thyroid disruption and skin sensitization. Researchers should:

- Use fume hoods and personal protective equipment (PPE) to avoid aerosol inhalation .

- Monitor for thyroid dysfunction in chronic exposure scenarios, as shown in ethylene thiourea toxicity studies .

- Follow waste disposal protocols for organosulfur compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., HIV-1 reverse transcriptase, as seen in thiourea-based inhibitors ).

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using descriptors like Hammett constants and logP values.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize derivatives for synthesis.

Q. What experimental strategies address contradictions in reported biological activities of thiourea derivatives?

- Methodological Answer : Contradictions may arise from:

- Solubility Variability : Adjust solvent systems (e.g., DMSO-water mixtures) to ensure consistent bioavailability .

- Structural Analogues : Compare activity across derivatives (e.g., 1-butyl-3-(3-ethoxyphenyl)thiourea vs. 3,4-dichlorophenylazo thiourea) to isolate substituent effects .

- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize inter-study variability .

Q. How does the electronic nature of the 2,5-diethoxyphenyl group influence the compound’s reactivity in metal coordination studies?

- Methodological Answer :

- Electron-Donating Effects : Ethoxy groups enhance electron density on the aromatic ring, increasing thiourea’s ability to act as a ligand for transition metals (e.g., Au, Ag) in leaching or catalysis .

- Spectroscopic Validation : UV-Vis and cyclic voltammetry can quantify charge-transfer interactions in metal complexes.

- Comparative Studies : Replace ethoxy with electron-withdrawing groups (e.g., nitro) to assess changes in coordination efficiency .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Assays : Expose the compound to UV light in aqueous solutions and analyze breakdown products via LC-MS.

- Microbial Degradation : Use soil slurry cultures to identify metabolites and assess half-life under aerobic/anaerobic conditions.

- Ecotoxicity Testing : Follow OECD guidelines using Daphnia magna or algal models to evaluate acute/chronic toxicity .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the anticancer activity of thiourea derivatives?

- Resolution Strategies :

- Cell Line Specificity : Test across multiple lines (e.g., MCF-7, HeLa, A549) to identify tissue-dependent effects.

- Redox Activity : Measure thiourea’s interaction with cellular antioxidants (e.g., glutathione) using fluorometric assays .

- Metabolic Stability : Perform hepatic microsome assays to assess compound degradation rates, which may explain in vitro vs. in vivo discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.